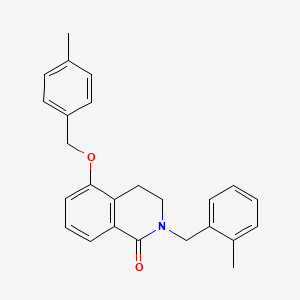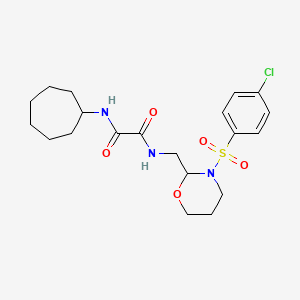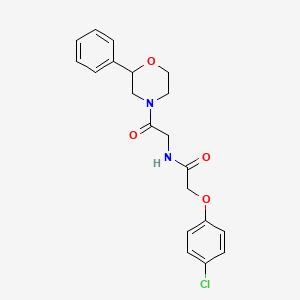![molecular formula C18H14N2O3 B2357666 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one CAS No. 222626-23-5](/img/structure/B2357666.png)
3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one, commonly known as 3DMPIP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the indeno[1,2-c]pyrazol-4(1H)-one family, which is a class of heterocyclic compounds with a variety of biological activities. 3DMPIP has been studied for its potential as an anti-cancer agent and for its ability to modulate cell signaling pathways. Additionally, 3DMPIP has been shown to possess anti-inflammatory, anti-diabetic, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Crystallographic and Spectroscopic Analysis
Research has focused on the structural and spectroscopic analysis of compounds similar to 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one. For instance, studies on NH-pyrazoles with similar structures have been determined by X-ray crystallography, revealing complex patterns of hydrogen bonds and tautomerism in both solution and solid state as determined by NMR spectroscopy (Cornago et al., 2009). Similarly, Schiff base ligands related to this compound have been characterized using various spectroscopic techniques, shedding light on tautomeric equilibria and crystal structure, highlighting the importance of such studies in understanding molecular properties (Hayvalı et al., 2010).
Anticancer and Anticonvulsant Activity
Compounds analogous to this compound have been evaluated for their potential therapeutic applications. A series of analogues have been screened for anticancer activity against various cancer cell lines, with certain compounds showing high activity, especially against leukemia cell lines (Ahsan, 2012). Moreover, related analogues have demonstrated significant anticonvulsant activity in preclinical models, suggesting potential utility in treating seizure disorders (Ahsan & Khalilullah, 2013).
Anti-inflammatory, Antioxidant, and Antimicrobial Properties
Compounds structurally similar to this compound have been explored for their anti-inflammatory, antioxidant, and antimicrobial effects. A novel series of pyrazole chalcones were synthesized and exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, indicating their potential as lead compounds for drug discovery (Bandgar et al., 2009).
Fluorescent Chemosensor Development
Research has also explored the use of similar compounds in developing fluorescent chemosensors. A pyrazoline derivative was synthesized and studied for its photophysical properties, demonstrating its potential as a probe for determining the critical micelle concentration of surfactants and as a selective fluorescent chemosensor for detecting Fe3+ ions (Khan, 2020).
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1H-indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-22-13-8-7-10(9-14(13)23-2)16-15-17(20-19-16)11-5-3-4-6-12(11)18(15)21/h3-9H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINMJPGKISUFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC3=C2C(=O)C4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2357583.png)
![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)
![1-[(4S)-4-Methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)
![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)
![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)
![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2357601.png)
![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)

![2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2357606.png)